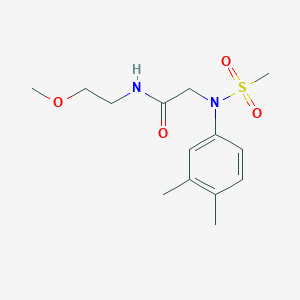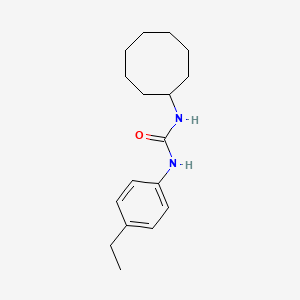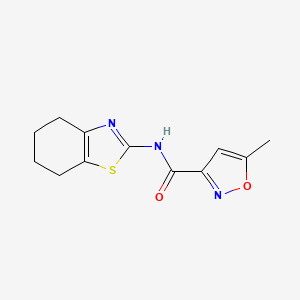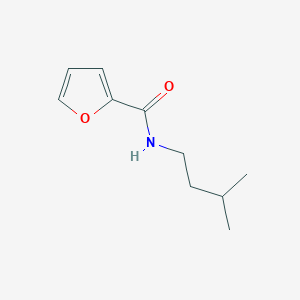
N~2~-(3,4-dimethylphenyl)-N~1~-(2-methoxyethyl)-N~2~-(methylsulfonyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-(3,4-dimethylphenyl)-N~1~-(2-methoxyethyl)-N~2~-(methylsulfonyl)glycinamide, also known as DMS 19491, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. It belongs to the class of NMDA receptor antagonists and has been studied extensively for its ability to modulate various physiological and biochemical processes.
Mécanisme D'action
N~2~-(3,4-dimethylphenyl)-N~1~-(2-methoxyethyl)-N~2~-(methylsulfonyl)glycinamide 19491 acts as an NMDA receptor antagonist, which means it blocks the activity of the NMDA receptor. The NMDA receptor is involved in various physiological and biochemical processes, including synaptic plasticity and learning and memory. By blocking the NMDA receptor, N~2~-(3,4-dimethylphenyl)-N~1~-(2-methoxyethyl)-N~2~-(methylsulfonyl)glycinamide 19491 can modulate these processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects
N~2~-(3,4-dimethylphenyl)-N~1~-(2-methoxyethyl)-N~2~-(methylsulfonyl)glycinamide 19491 has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are involved in the development of various neurological disorders. It has also been shown to improve cognitive function and memory in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N~2~-(3,4-dimethylphenyl)-N~1~-(2-methoxyethyl)-N~2~-(methylsulfonyl)glycinamide 19491 in lab experiments is its ability to modulate various physiological and biochemical processes. This makes it a useful tool for studying the mechanisms underlying various neurological disorders. However, one of the limitations of using N~2~-(3,4-dimethylphenyl)-N~1~-(2-methoxyethyl)-N~2~-(methylsulfonyl)glycinamide 19491 is its potential toxicity. It can cause neurotoxicity at high doses, which can limit its use in lab experiments.
Orientations Futures
There are several future directions for research on N~2~-(3,4-dimethylphenyl)-N~1~-(2-methoxyethyl)-N~2~-(methylsulfonyl)glycinamide 19491. One area of research is the development of more potent and selective NMDA receptor antagonists. Another area of research is the development of novel therapeutic strategies for the treatment of neurological disorders using N~2~-(3,4-dimethylphenyl)-N~1~-(2-methoxyethyl)-N~2~-(methylsulfonyl)glycinamide 19491. Additionally, more research is needed to fully understand the mechanisms underlying the neuroprotective effects of N~2~-(3,4-dimethylphenyl)-N~1~-(2-methoxyethyl)-N~2~-(methylsulfonyl)glycinamide 19491.
Méthodes De Synthèse
N~2~-(3,4-dimethylphenyl)-N~1~-(2-methoxyethyl)-N~2~-(methylsulfonyl)glycinamide 19491 can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis begins with the reaction of 3,4-dimethylbenzaldehyde with methylsulfonyl chloride to form the corresponding sulfonyl chloride. This is followed by the reaction of the sulfonyl chloride with N-(2-methoxyethyl)glycine to form the corresponding amide. The final step involves the reaction of the amide with methylmagnesium bromide to form N~2~-(3,4-dimethylphenyl)-N~1~-(2-methoxyethyl)-N~2~-(methylsulfonyl)glycinamide 19491.
Applications De Recherche Scientifique
N~2~-(3,4-dimethylphenyl)-N~1~-(2-methoxyethyl)-N~2~-(methylsulfonyl)glycinamide 19491 has been studied extensively for its potential therapeutic properties in various scientific research applications. It has been shown to have neuroprotective effects and can modulate various physiological and biochemical processes. It has been studied for its potential use in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy.
Propriétés
IUPAC Name |
2-(3,4-dimethyl-N-methylsulfonylanilino)-N-(2-methoxyethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O4S/c1-11-5-6-13(9-12(11)2)16(21(4,18)19)10-14(17)15-7-8-20-3/h5-6,9H,7-8,10H2,1-4H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBEQDZAHMLXADP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N(CC(=O)NCCOC)S(=O)(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[2-(2,6-dichlorophenoxy)ethyl]amino}ethanol ethanedioate (salt)](/img/structure/B5102364.png)
![2-(allylthio)-3-(2-methyl-2-propen-1-yl)-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5102368.png)
![7-(3-bromo-4-methoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5102369.png)
![2-[4-(2,5-dimethylphenyl)-1-piperazinyl]-4-methyl-7-(methylthio)quinoline](/img/structure/B5102378.png)
![N-(4-{[2-nitro-4-(trifluoromethyl)phenyl]amino}butyl)benzenesulfonamide](/img/structure/B5102382.png)
![1-[2-(4-fluorophenyl)ethyl]-6-hydroxy-4,4,6-trimethyltetrahydro-2(1H)-pyrimidinethione](/img/structure/B5102388.png)
![2-ethyl-5-({4-[4-(3-thienyl)-1H-1,2,3-triazol-1-yl]-1-piperidinyl}methyl)pyrimidine trifluoroacetate](/img/structure/B5102415.png)

![5-[(2,6-difluorophenoxy)methyl]-N-{[1-(4-morpholinyl)cycloheptyl]methyl}-3-isoxazolecarboxamide](/img/structure/B5102424.png)

![6-(1-azepanyl)-N-[3-(4-morpholinyl)propyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5102428.png)
![ethyl 2-methyl-1-(4-methylphenyl)-4-[(4-methylphenyl)amino]-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate](/img/structure/B5102434.png)
![N-(3,4-dimethylphenyl)-2-[5-(4-hydroxy-3-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B5102439.png)